N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, also known as TD-5108 or N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, is a potent and selective serotonin 5-HT4 receptor agonist. [, ] This compound exhibits high intrinsic activity at 5-HT4 receptors, making it a subject of interest for research related to gastrointestinal motility. [, , ] While research on this compound focuses on its potential therapeutic benefits, this analysis will refrain from discussing drug use, dosage, and potential side effects to focus solely on its scientific research applications.
Velusetrag is classified as a serotonin receptor agonist, specifically targeting the 5-HT4 receptor. This classification places it within a broader category of drugs used to treat gastrointestinal disorders by modulating serotonin pathways.
The synthesis of Velusetrag hydrochloride involves several intricate steps, starting from the formation of a core quinoline structure. The key steps in its synthesis are as follows:
In industrial production, these synthetic routes are optimized for high yield and efficiency, incorporating stringent purification methods to ensure product consistency and quality .
The molecular formula of Velusetrag is , with a molecular weight of approximately 541.1 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure can be represented using various models, including SMILES and InChI formats, which provide insight into its spatial configuration and potential interactions with biological targets .
Velusetrag undergoes various chemical reactions that are pivotal for its functionality and modification:
These reactions are essential for exploring structural modifications that can enhance therapeutic efficacy or reduce side effects .
Velusetrag exerts its pharmacological effects primarily through selective activation of the serotonin 5-HT4 receptor. Upon binding to this receptor, Velusetrag increases intracellular levels of cyclic adenosine monophosphate (cAMP), which promotes gastrointestinal motility by enhancing peristalsis and accelerating gastric emptying.
The specificity of Velusetrag for the 5-HT4 receptor minimizes interactions with other serotonin receptor subtypes (such as 5-HT2 and 5-HT3), which reduces potential side effects commonly associated with less selective serotonergic agents . Clinical studies have demonstrated significant improvements in bowel movement frequency and gastric emptying rates in patients treated with Velusetrag compared to placebo .
Velusetrag exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Velusetrag has diverse applications across several scientific fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3